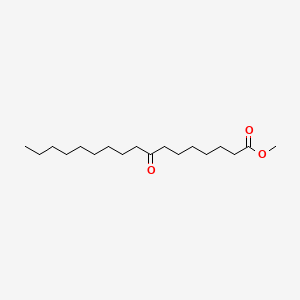![molecular formula C13H25NO B13953660 (2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13953660.png)
(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol is a spiro compound characterized by its unique bicyclic structure. Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in various fields, including drug discovery and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach involves the use of commercially available reagents and standard organic synthesis techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of biologically active compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of materials with specific structural properties.
Mécanisme D'action
The mechanism of action of (2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-oxa-2-azaspiro[4.5]decane
- 2,8-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.4]nonane
- 2-oxa-7-azaspiro[4.4]nonane
Uniqueness
(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol stands out due to its specific structural features and the presence of the isopropyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and material science.
Propriétés
Formule moléculaire |
C13H25NO |
|---|---|
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
(2-propan-2-yl-2-azaspiro[4.5]decan-8-yl)methanol |
InChI |
InChI=1S/C13H25NO/c1-11(2)14-8-7-13(10-14)5-3-12(9-15)4-6-13/h11-12,15H,3-10H2,1-2H3 |
Clé InChI |
DHYYCLJKUWZDIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC2(C1)CCC(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13953582.png)
![4-((3-(4-(Hydroxymethyl)phenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13953588.png)
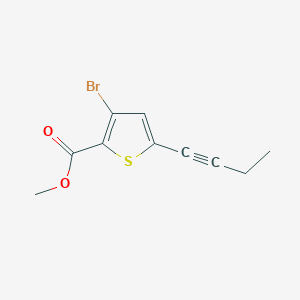
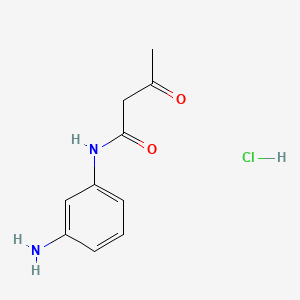
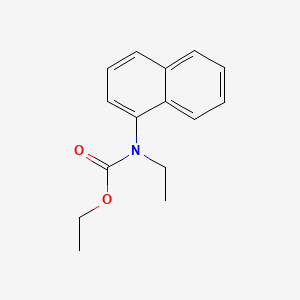


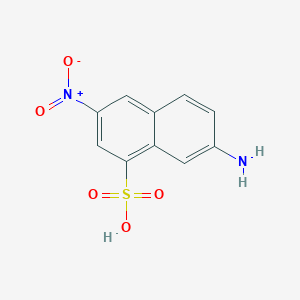
![(R)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13953642.png)
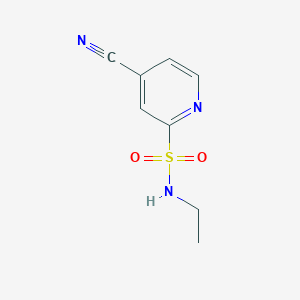


![Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl-](/img/structure/B13953668.png)
